molecular formula C11H16BrF2NO B3107192 N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide CAS No. 1609406-27-0

N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide

Cat. No.: B3107192
CAS No.: 1609406-27-0
M. Wt: 296.15
InChI Key: YMGIIVRNVKEOLI-UHFFFAOYSA-N
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Description

N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide is a hydrobromide salt derivative of a substituted benzylamine. Its structure features a 2,5-difluorobenzyl group attached to a methoxypropanamine backbone. Notably, this compound has been listed by suppliers such as CymitQuimica but is currently marked as discontinued, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-methoxypropan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO.BrH/c1-8(7-15-2)14-6-9-5-10(12)3-4-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGIIVRNVKEOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzyl bromide and 1-methoxy-2-propanamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation.

    Procedure: The 2,5-difluorobenzyl bromide is added to a solution of 1-methoxy-2-propanamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide can undergo nucleophilic substitution reactions due to the presence of the bromide ion.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine and methoxy groups.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products:

    Substitution: Products include various substituted benzylamines.

    Oxidation: Products may include corresponding aldehydes or ketones.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies involving enzyme interactions and receptor binding.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique structure.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and methoxy group play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Structural Analogues in the Fluorobenzylamine Class

The closest structural analogue is N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS 353777-75-0), which differs only in the positions of fluorine atoms on the benzyl ring (2,6- vs. 2,5-substitution). Key comparative data are summarized below:

Property N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine HBr N-(2,6-difluorobenzyl)-1-methoxy-2-propanamine HBr
CAS Number Not explicitly listed (Ref: 10-F361269 ) 353777-75-0
Molecular Formula Presumed: C₁₁H₁₆BrF₂NO C₁₁H₁₆BrF₂NO
Purity Discontinued 95.0%+
Commercial Availability Discontinued Available (Fluorochem)

The 2,6-difluoro isomer demonstrates better commercial viability, possibly due to easier synthesis or superior stability.

Comparison with Other Substituted Benzylamines

Several benzylamine derivatives from share structural motifs, though none are direct hydrobromide salts:

  • N-(4-fluorobenzyl)-2-methoxybenzylamine hydrochloride (Compound 3 in ): Features a single fluorine atom (4-position) and a methoxybenzyl group.
  • (2-Methoxy-1-methylethyl)benzylamine hydrochloride (Compound 2 in ):

    • Lacks fluorine atoms but includes a branched methoxypropanamine chain.
    • The absence of fluorine likely decreases metabolic stability but may improve aqueous solubility .

Pharmacological Context: Thiazolyl-Hydrazine Hydrobromides

This compound exhibited superior cardioprotective activity compared to reference drugs like Levocarnitine, suggesting that hydrobromide formulations can enhance therapeutic efficacy in certain contexts .

Key Findings and Implications

  • Structural Sensitivity: Minor changes, such as fluorine substitution patterns, significantly impact commercial availability and physicochemical properties.
  • Hydrobromide Salts : These salts are favored for improving solubility and bioavailability, as seen in both the target compound and the thiazolyl-hydrazine derivative .
  • Research Gaps: No direct pharmacological data for N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide are available in the provided evidence, highlighting the need for targeted studies on its biological activity.

Biological Activity

N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide is an organic compound notable for its potential biological activities, particularly in the context of pharmaceutical research. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

General Characteristics

  • Chemical Formula : C₁₁H₁₆BrF₂NO
  • Molecular Weight : 296.15 g/mol
  • Structure : The compound features a benzylamine framework with two fluorine substitutions and a methoxy group, enhancing its solubility and stability in various solvents.

Potential Therapeutic Applications

Research indicates that this compound may have implications in treating neurological disorders due to its interaction with neurotransmitter systems. Its unique structure allows it to potentially modulate various biological pathways:

  • Neurotransmitter Interaction : The compound may influence neurotransmitter release or receptor activity, making it a candidate for further investigation in neuropharmacology.
  • Enzyme Inhibition : Preliminary studies suggest that similar compounds exhibit inhibitory effects on certain kinases and enzymes involved in disease processes .

Comparative Analysis with Similar Compounds

To understand the distinctive properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesUnique Aspects
2-Propanamine, 1-methoxyContains a methoxy group but lacks fluorineSimpler structure with fewer functional groups
3-Fluoro-N-benzylpropanamineContains one fluorine atom; lacks methoxy groupDifferent fluorination pattern affecting activity
N,N-DimethylbenzylamineSimilar benzylamine structure but lacks fluorineMore basic amine structure; potential differences

This compound stands out due to its specific fluorination pattern and methoxy group, which may enhance its biological activity compared to other similar compounds.

Case Studies and Research Findings

While comprehensive clinical studies specifically focusing on this compound are sparse, related research provides insight into its potential applications:

  • Neuropharmacology Studies : Investigations into compounds with similar structures have shown promise in modulating neurotransmitter systems, suggesting that further exploration of this compound could yield significant findings in treating neurological conditions.
  • Kinase Inhibition Research : Studies on related compounds indicate that they may inhibit key kinases involved in cancer and other diseases. This suggests a potential pathway for therapeutic application for this compound as an anti-cancer agent .

Q & A

Q. What are the recommended synthetic routes for N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide?

Methodological Answer: A common synthesis involves reductive amination between 2,5-difluorobenzyl chloride (a commercially available precursor, e.g., CAS 10529-32) and 1-methoxy-2-propanamine , followed by hydrobromide salt formation using HBr in a suitable solvent (e.g., diethyl ether or ethanol). Key steps include:

  • Alkylation : React 2,5-difluorobenzyl chloride with 1-methoxy-2-propanamine under reflux in anhydrous THF or DMF, using a base like K2_2CO3_3 to neutralize HCl byproducts .
  • Salt Formation : Treat the free amine with HBr gas or a concentrated HBr solution in an ice bath to precipitate the hydrobromide salt .
  • Purification : Recrystallize from ethanol/ether mixtures to achieve >95% purity (verified by HPLC) .

Q. How should researchers characterize the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of the 2,5-difluorobenzyl group (aromatic protons at δ 7.2–7.5 ppm, split due to fluorine coupling) and methoxy protons (singlet at δ 3.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5% total impurities, as per pharmacopeial standards) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~290.2 for the free amine; [M-Br]+^+ ~245.2 for the hydrobromide) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace THF with DMF to enhance solubility of intermediates and reduce side reactions (e.g., over-alkylation) .
  • Catalysis : Use catalytic Pd/C or Raney nickel for reductive amination to improve efficiency (reaction completion in 6–8 hours vs. 24 hours without catalysts) .
  • Temperature Control : Maintain reflux at 80°C for the alkylation step but avoid exceeding 100°C to prevent decomposition of the methoxy group .
  • Byproduct Mitigation : Add molecular sieves to absorb water and shift equilibrium toward product formation .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

Methodological Answer:

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to identify degradation pathways. For example, hydrobromide salts may hydrolyze in humid conditions, regenerating the free amine .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prevent oxidation of the benzyl group .
  • Packaging : Store in amber glass vials under nitrogen to minimize light/oxygen exposure. Purity remains >90% after 12 months at –20°C .

Q. How can impurity profiles be rigorously analyzed and controlled?

Methodological Answer:

  • Impurity Identification : Use LC-MS/MS to detect trace byproducts (e.g., N-methylated analogs from incomplete reductive amination or debrominated derivatives from salt decomposition) .
  • Quantitative Limits : Set thresholds for individual impurities (≤0.1%) and total impurities (≤0.5%) using pharmacopeial guidelines .
  • Process Refinement : Introduce inline FTIR monitoring during synthesis to detect intermediate deviations in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide
Reactant of Route 2
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N-(2,5-difluorobenzyl)-1-methoxy-2-propanamine hydrobromide

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